2-Bromo-3,4,5-trimethoxybenzoic acid
Overview
Description
2-Bromo-3,4,5-trimethoxybenzoic acid is an organic compound with the molecular formula C10H11BrO5 and a molecular weight of 291.1 g/mol . It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the 2nd position and methoxy groups at the 3rd, 4th, and 5th positions . This compound is typically a white to beige crystalline powder.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-3,4,5-trimethoxybenzoic acid can be synthesized from 3,4,5-trimethoxybenzoic acid through bromination. The typical procedure involves dissolving 3,4,5-trimethoxybenzoic acid in chloroform and adding bromine water. The reaction mixture is then refluxed for several hours . After the reaction is complete, the solution is washed with saturated sodium thiosulfate solution and water, and the organic phase is separated and evaporated to yield the product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and bromine concentration, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3,4,5-trimethoxybenzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols. The reaction typically requires a catalyst or a base to facilitate the substitution.
Oxidation/Reduction: Standard oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield a corresponding amine derivative of 3,4,5-trimethoxybenzoic acid.
Scientific Research Applications
2-Bromo-3,4,5-trimethoxybenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-3,4,5-trimethoxybenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine and methoxy groups on the benzene ring can influence the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzoic acid: Lacks the bromine atom, making it less reactive in substitution reactions.
2,6-Dibromo-3,4,5-trimethoxybenzoic acid: Contains an additional bromine atom, which can further influence its chemical reactivity and biological activity.
4-Bromo-3,4,5-trimethoxybenzoic acid: The bromine atom is at a different position, affecting its chemical properties and reactivity.
Uniqueness
2-Bromo-3,4,5-trimethoxybenzoic acid is unique due to the specific positioning of the bromine and methoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted synthesis and research applications .
Properties
IUPAC Name |
2-bromo-3,4,5-trimethoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO5/c1-14-6-4-5(10(12)13)7(11)9(16-3)8(6)15-2/h4H,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVPVHYYPCTFAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C(=O)O)Br)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00310373 | |
Record name | 2-Bromo-3,4,5-trimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00310373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23346-82-9 | |
Record name | 23346-82-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226216 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 23346-82-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226197 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Bromo-3,4,5-trimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00310373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-3,4,5-trimethoxybenzoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MR7T6DL6BY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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